Pentafluorophenyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHMHZVVRVXKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348180 | |
| Record name | pentafluorophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800-30-2 | |
| Record name | pentafluorophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,5-pentafluoro-6-pentafluorophenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pentafluorophenyl Ethers
Classical Approaches to Pentafluorophenyl Ether Synthesis
The formation of the this compound linkage often relies on well-established reaction mechanisms that take advantage of the unique electronic properties of the perfluorinated aromatic ring.
Nucleophilic Aromatic Substitution Pathways (e.g., Hexafluorobenzene (B1203771) with Phenoxides/Alkoxides)
A prominent method for synthesizing pentafluorophenyl ethers is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov The high electronegativity of the fluorine atoms in hexafluorobenzene renders the aromatic ring highly susceptible to attack by nucleophiles. nih.gov This approach typically involves the reaction of hexafluorobenzene with a suitable alkoxide or phenoxide. nih.govnih.gov
The reaction proceeds via the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a fluoride (B91410) ion yields the corresponding this compound. The general scheme for this reaction is as follows:
C6F6 + RO- → C6F5OR + F-
Where RO- represents an alkoxide or phenoxide.
For instance, the reaction of hexafluorobenzene with sodium phenoxide in a suitable solvent like N,N-dimethylformamide readily produces pentafluorophenyl phenyl ether. nih.gov Similarly, various pentafluorophenyl alkyl ethers have been synthesized by reacting hexafluorobenzene with the corresponding sodium alkoxides. nih.gov For example, 2-pentafluorophenoxy-1,1,1-trifluoroethane has been synthesized from hexafluorobenzene and sodium trifluoroethoxide in tetrahydrofuran (B95107). nih.gov
The reactivity of the hexafluorobenzene is a key factor in this synthesis. The strong inductive effect of the fluorine atoms creates a significant positive charge on the ring carbons, facilitating nucleophilic attack. nih.gov This method is advantageous due to the commercial availability of hexafluorobenzene and a wide range of alcohols and phenols.
A study on the nucleophilic reactions of polyfluorobenzenes detailed the synthesis of various ethers. nist.gov For example, reacting hexafluorobenzene with sodium benzyloxide yielded benzyl (B1604629) this compound. nist.gov The choice of solvent can influence the yield and purity of the product; using tert-butyl alcohol as a solvent instead of excess benzyl alcohol resulted in a higher yield of a purer product because benzyl alcohol is difficult to remove from the final product. nist.gov
| Reactants | Product | Solvent |
| Hexafluorobenzene, Sodium Phenoxide | Pentafluorophenyl Phenyl Ether | N,N-dimethylformamide |
| Hexafluorobenzene, Sodium Trifluoroethoxide | 2-Pentafluorophenoxy-1,1,1-trifluoroethane | Tetrahydrofuran |
| Hexafluorobenzene, Sodium Benzyloxide | Benzyl this compound | tert-Butyl Alcohol |
Ullmann-Type Reactions for Diaryl Ether Formation
The Ullmann condensation, a copper-catalyzed reaction, provides another classical route to diaryl ethers, including those containing the pentafluorophenyl moiety. wikipedia.org This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. wikipedia.org The "Ullmann-type" reactions are a subset of these transformations that involve copper-catalyzed nucleophilic aromatic substitution. organic-chemistry.org
In the context of this compound synthesis, this could involve the reaction of a pentafluorophenyl halide with a phenoxide or an aryl halide with pentafluorophenoxide, catalyzed by copper. The general mechanism involves the formation of a copper(I) alkoxide or phenoxide, which then reacts with the aryl halide. wikipedia.org
An example of a related Ullmann condensation is the synthesis of perfluorodiphenyl, which can be prepared from pentafluorobromobenzene or pentafluoroiodobenzene. nih.gov While not a direct ether synthesis, it demonstrates the utility of the Ullmann reaction with perfluoroaromatic compounds. The synthesis of diaryl ethers using copper(I) phenylacetylenide as a condensing agent has also been reported as an improvement to the traditional Ullmann synthesis. tandfonline.com
Synthesis of Specific this compound Derivatives
The general synthetic strategies can be adapted and optimized for the preparation of specific classes of pentafluorophenyl ethers with desired functionalities.
Pentafluorophenyl Alkyl Ethers
Pentafluorophenyl alkyl ethers are commonly synthesized as precursors for other functional molecules, such as vinyl ethers. nih.gov The nucleophilic attack of an alkoxide on hexafluorobenzene is a primary method for their preparation. nih.gov A variety of pentafluorophenetole derivatives with the general structure C6F5OCH2CH2R have been synthesized, where R can be chlorine, bromine, hydroxyl, pentafluorophenoxy, acetoxy, and trifluoroacetoxy. oclc.orgnih.gov
For instance, 2-pentafluorophenoxy-1,1,1-trifluoroethane and 1,1-bis(pentafluorophenoxy)ethane have been synthesized through this approach. oclc.orgnih.gov However, challenges can arise, such as difficulties in preparing the salt of certain alcohols, like 2-bromoethanol, which is required for the reaction. nih.gov
| Alkyl Ether Derivative | R Group |
| 2-Chloroethyl this compound | -Cl |
| 2-Bromoethyl this compound | -Br |
| 2-Hydroxyethyl this compound | -OH |
| 1,2-Bis(pentafluorophenoxy)ethane | -OC6F5 |
| 2-Acetoxyethyl this compound | -OCOCH3 |
| 2-Trifluoroacetoxyethyl this compound | -OCOCF3 |
Pentafluorophenyl Vinyl Ethers
Pentafluorophenyl vinyl ether is a valuable monomer in polymer chemistry. nih.gov One synthetic route involves the base-catalyzed addition of pentafluorophenol (B44920) to acetylene (B1199291). nih.gov This reaction is typically carried out at elevated temperatures (e.g., 200 °C) with an excess of acetylene to minimize the formation of byproducts like 1,1-bis(pentafluorophenoxy)ethane. nih.gov To avoid potential exchange reactions at high temperatures, aprotic solvents such as N,N-dimethylacetamide can be used successfully. nih.gov
Alternative methods for preparing pentafluorophenyl vinyl ether have also been explored, including the dehydrohalogenation or cleavage of substituted alkyl ethers using pyrolysis or basic reagents. nih.gov For example, dehydrohalogenation of 2-chloroethyl this compound can yield the desired vinyl ether. The synthesis and polymerization of 1,2-difluorovinyl this compound has also been described. oclc.orgnih.govoclc.org
Silyl (B83357) Pentafluorophenyl Ethers
The synthesis of silyl ethers, including silyl pentafluorophenyl ethers, can be achieved through the dehydrogenative silation of alcohols catalyzed by tris(pentafluorophenyl)borane (B72294), B(C6F5)3. nih.govorganic-chemistry.orgacs.org This metal-free method is mild and generally high-yielding, with dihydrogen as the only byproduct. nih.govorganic-chemistry.org The reaction typically proceeds at room temperature with a catalytic amount of the borane (B79455). acs.org
The reaction is tolerant of a wide range of functional groups. nih.govorganic-chemistry.org The mechanism is believed to involve the activation of the silane (B1218182) by the borane catalyst through hydride abstraction, generating a silylium/hydridoborate ion pair that then reacts with the alcohol. nih.govorganic-chemistry.org This methodology has been applied to the synthesis of poly(silyl ether)s under ambient conditions. acs.orgresearchgate.net
Halogenated Pentafluorophenetoles
The synthesis of halogenated organic compounds is a significant area of research due to their wide-ranging applications. Various methods have been developed for the halogenation of aromatic and heterocyclic compounds. For instance, the halogenation of 2-trifluoromethylindole has been achieved to produce 3-chloro-, 3-bromo-, and 3-iodo derivatives with yields of up to 98%. nih.gov These halogenated indoles have demonstrated high synthetic utility in reactions with different nucleophiles, leading to the formation of sulfides and nitriles in high yields. nih.gov Furthermore, they have been successfully used in palladium-catalyzed cross-coupling reactions with phenylboronic acid and phenylacetylene. nih.gov
In a different approach, multihalogenated vinyl ethers, which possess bromine, chlorine, and fluorine atoms, have been synthesized from the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). beilstein-journals.org These compounds serve as building blocks for the synthesis of fluoroalkenes and fluoroenynes through Suzuki–Miyaura and Sonogashira cross-coupling reactions. beilstein-journals.org Another example includes the synthesis of a series of halogenated 1,5-diarylimidazole compounds to study their structure-activity relationship. mdpi.com Specifically, 4-halogenated 5-aryl-1-(4-methylsulfonylphenyl)imidazoles have shown very strong inhibitory activities on PGE2 production. mdpi.com
Late-stage functionalization of complex molecules is also a valuable strategy. For example, the potent antimalarial marine natural product, thiaplakortone A, has been halogenated to create a library of analogues. nih.gov This was achieved using reagents like N-bromosuccinimide, N-iodosuccinimide, or a Diversinate™ reagent on a Boc-protected thiaplakortone A scaffold. nih.gov Similarly, a scalable, one-pot synthesis for a series of fluorescent 7,8-dihalo-2,3-diaminophenazines has been developed based on the oxidative condensation of 4,5-dihalo-1,2-diaminobenzenes. osti.gov
Novel and Advanced Synthetic Routes
Superacid-Catalyzed Polymerization for Pentafluorophenyl Pendent Group Integration
A novel method for synthesizing linear, high-molecular-weight polymers involves the superacid-catalyzed reaction of pentafluorobenzaldehyde (B1199891) (PFBA) with nonactivated aromatic hydrocarbons. acs.orgacs.org This one-pot reaction is conducted at room temperature using the Brønsted superacid trifluoromethanesulfonic acid (TFSA), sometimes in a mixture with methylene (B1212753) chloride. acs.orgacs.org The molecular weights of the resulting polymers are highly dependent on the acidity of the reaction medium. acs.org The polymers produced, which feature pendent pentafluorophenyl groups, are soluble in common organic solvents and can be cast into flexible, transparent films. acs.orgacs.org 1H and 13C NMR analyses have confirmed the linear structure of these polymers. acs.orgacs.org
The pendent pentafluorophenyl groups are reactive and can undergo regioselective reactions with nucleophiles under basic conditions in polar, aprotic solvents. acs.orgacs.org This reactivity has been utilized to create side-chain-type sulfonated polymers by reacting the parent polymer with sodium 4-hydroxybenzenesulfonate (B8699630). acs.orgacs.org This approach offers a straightforward, one-step synthesis of highly reactive polymers from commercially available monomers. acs.org
Similarly, superacid-catalyzed Friedel-Crafts polycondensations of perfluoroacetophenone and p-terphenyl (B122091) have been used to synthesize poly(p-terphenyl perfluorophenylsulfonic acid)s. nih.gov Subsequent sulfonation of the pendent pentafluorophenyl groups is achieved through a selective and quantitative thiolation-oxidation procedure. nih.gov This method has also been applied to synthesize ether-free polyarylene-based precursors using trifluoromethanesulfonic acid-catalyzed Friedel-Crafts reactions, which are then post-sulfonated. gfzxb.org Furthermore, the hydrolytic condensation of organotrialkoxysilanes in the presence of an aqueous superacid like trifluoromethanesulfonic acid has been used to prepare polyhedral oligomeric silsesquioxanes (POSSs). researchgate.net
Hydrosilylation Approaches for Pentafluorophenyl-Substituted Silanes
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental process in organosilicon chemistry. nih.gov While traditionally catalyzed by noble metals, recent research has focused on more sustainable catalysts based on earth-abundant metals like iron, cobalt, and nickel. nih.gov
A convenient and highly efficient method for the trans-selective hydrosilylation of alkenes has been developed using Lewis acid catalysis. researchgate.net This protocol is believed to operate through the direct addition of a silylium-type species across the C=C bond, followed by the trapping of the resulting carbenium ion. researchgate.net This method allows for the synthesis of a variety of diversely substituted silanes with both aryl and alkyl groups on the silicon atom. researchgate.net
Electron-deficient boron Lewis acids can catalyze the release of hydrosilanes from cyclohexa-2,5-dien-1-yl-substituted silanes in a two-step process. acs.org This involves a hydride abstraction to form a silicon-stabilized Wheland complex, followed by the capture of the arene-stabilized silicon cation by the borohydride (B1222165). acs.org The same boron catalyst can then activate the Si–H bond for reaction with various substrates. acs.org
Cobalt complexes with triazine-based PNP pincer-type ligands have been shown to catalyze the exclusive syn-addition of primary and secondary silanes to the C≡C bonds of internal aryl-, alkyl-, and silylalkynes, yielding (E)-silylalkenes and vicinal disilylalkenes with excellent stereoselectivity. uni-bayreuth.de
Preparation of Pentafluorophenyl Esters for Rotaxane and Conjugate Synthesis
Pentafluorophenyl (PFP) esters are versatile reagents in organic synthesis, particularly in the construction of complex molecular architectures like rotaxanes and bioconjugates. wikipedia.org They are active esters derived from pentafluorophenol and are valued for their ability to form amide bonds efficiently and their resistance to spontaneous hydrolysis. wikipedia.org
For Rotaxane Synthesis:
Stable pillar nih.govarene-containing acs.orgrotaxane building blocks with PFP ester stoppers have been prepared on a multi-gram scale. nih.govresearchgate.net These building blocks can react with various nucleophiles to yield a wide range of acs.orgrotaxanes with amide, ester, or thioester stoppers in good to excellent yields, while the rotaxane structure remains intact. nih.govresearchgate.net This "stopper exchange" strategy has been optimized under both solution and mechanochemical solvent-free conditions. nih.gov A key advantage of this method is that the addition-elimination mechanism prevents the unthreading of the axle from the macrocycle. nih.govresearchgate.net
This strategy has been successfully applied to create photoactive acs.orgrotaxanes by reacting a fullerene-functionalized pillar nih.govarene derivative with nucleophiles, resulting in a molecule incorporating a C60 moiety and two Bodipy stoppers. nih.govresearchgate.net A new "wheel-assembling" approach based on a acs.orgrotaxane precursor with exchangeable PFP ester stoppers has also been developed for the precise sequence control of hetero acs.orgrotaxanes. chinesechemsoc.org Furthermore, the reactivity of symmetrical pillar nih.govarene-based building blocks is influenced by the macrocycle, allowing for selective mono-functionalization. sciencesconf.org
For Conjugate Synthesis:
PFP esters are widely used to attach molecules to primary amines in biomolecules. wikipedia.orgtocris.com Amine-reactive reagents containing PFP esters can be conjugated to the ε-amino groups of lysine (B10760008) residues in proteins. tocris.com To ensure efficient conjugation, the reaction is typically carried out at a slightly basic pH to avoid protonating the amine groups. tocris.com
Novel PFP-ester-functionalized phosphorylcholine (B1220837) polymers of various architectures (linear, two-arm, and grafted) have been synthesized and conjugated to proteins like lysozyme. acs.orgnih.gov These polymer-protein conjugates have been shown to retain a significant portion of the native protein's enzymatic activity and exhibit an increased circulation half-life in vivo. acs.orgnih.gov PFP esters have also been employed in solid-phase peptide synthesis and for creating well-defined peptide-polymer conjugates through techniques like atom transfer radical polymerization (ATRP) followed by thiol-ene "click" reactions. nih.gov
Interactive Data Table: Synthesis of Halogenated Compounds
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 2-Trifluoromethylindole | NCS, NBS, or NIS | 3-Chloro-, 3-bromo-, or 3-iodo-2-trifluoromethylindole | Up to 98% | nih.gov |
| Phenols | 2-Bromo-2-chloro-1,1,1-trifluoroethane | Multihalogenated vinyl ethers | Good | beilstein-journals.org |
| 5-Aryl-1-(4-methylsulfonylphenyl)imidazoles | NCS, NBS, or NIS | Halogenated 1,5-diarylimidazoles | Not specified | mdpi.com |
| Boc-protected thiaplakortone A | NBS, NIS, or Diversinate™ reagent | Halogenated thiaplakortone A analogues | Low | nih.gov |
| 4,5-Dihalo-1,2-diaminobenzenes | Oxidative condensation | 7,8-Dihalo-2,3-diaminophenazines | Good to excellent | osti.gov |
Interactive Data Table: Superacid-Catalyzed Polymerization
| Monomer(s) | Superacid Catalyst | Polymer Product | Key Features | Reference |
| Pentafluorobenzaldehyde, Aromatic hydrocarbons | Trifluoromethanesulfonic acid (TFSA) | Linear polymers with pendent pentafluorophenyl groups | Soluble, form flexible films, reactive pendent groups | acs.orgacs.org |
| Perfluoroacetophenone, p-Terphenyl | Not specified | Poly(p-terphenyl perfluorophenylsulfonic acid)s | - | nih.gov |
| Trifluoroisopropylidene-containing monomers | Trifluoromethanesulfonic acid | Ether-free polyarylene-based precursors | Post-sulfonated to form PEMs | gfzxb.org |
| Organotrialkoxysilanes | Trifluoromethanesulfonic acid | Polyhedral oligomeric silsesquioxanes (POSSs) | - | researchgate.net |
Interactive Data Table: Synthesis of Rotaxanes using PFP Esters
| Rotaxane Type | Key Precursor | Key Transformation | Product Features | Reference |
| acs.orgRotaxanes | Pillar nih.govarene-containing building block with PFP ester stoppers | Stopper exchange with various nucleophiles | Amide, ester, or thioester stoppers; structure preserved | nih.govresearchgate.net |
| Photoactive acs.orgRotaxane | Fullerene-functionalized pillar nih.govarene derivative | Stopper exchange | Incorporates C60 and Bodipy stoppers | nih.govresearchgate.net |
| Hetero acs.orgrotaxanes | acs.orgRotaxane precursor with PFP ester stoppers | Wheel-assembling approach | Precise sequence control | chinesechemsoc.org |
| Dissymmetrical rotaxanes | Symmetrical pillar nih.govarene-based building block | Stepwise stopper exchange | Selective mono-functionalization | sciencesconf.org |
Reaction Mechanisms and Chemical Transformations
Nucleophilic Reactions Involving Pentafluorophenyl Ethers
Nucleophilic attack can occur either at the ether linkage, leading to cleavage, or on the aromatic ring itself, resulting in substitution. The conditions of the reaction, particularly the pH, determine the primary reaction pathway.
Under basic conditions, particularly with aqueous potassium hydroxide (B78521), pentafluorophenyl alkyl ethers undergo cleavage to produce pentafluorophenol (B44920). oclc.orgnist.gov The reaction involves the splitting of the ether linkage, and the presence of water has been identified as a key component for this transformation to occur. nih.gov While aqueous bases promote cleavage, the use of solid potassium hydroxide pellets can instead lead to dehydrohalogenation products, depending on the structure of the alkyl side chain. oclc.orgnist.gov For instance, allyl pentafluorophenyl ether is known to be cleaved to pentafluorophenol by aqueous potassium hydroxide. vulcanchem.com
In more complex systems, such as bifunctional silyl (B83357) ether terpolymers containing pentafluorophenyl (PFP) groups, exposure to thiols under basic conditions triggers a cascade reaction. rsc.org This process begins with a nucleophilic aromatic substitution (SNAr) at the PFP group, which liberates a fluoride (B91410) ion that subsequently cleaves the Si-O bond of the polymer backbone. rsc.org
Pentafluorophenyl ethers can be cleaved by strong acids, a reaction common to many ethers. libretexts.orgmasterorganicchemistry.com Reagents such as concentrated sulfuric acid, hydrobromic acid (HBr), and hydriodic acid (HI) are effective for this purpose. oclc.orgnist.govopenstax.org The reaction typically proceeds via an Sₙ2 or Sₙ1 mechanism, initiated by the protonation of the ether oxygen to form a better leaving group. masterorganicchemistry.commasterorganicchemistry.comkhanacademy.org
For aryl alkyl ethers like pentafluorophenyl ethers, the cleavage consistently yields pentafluorophenol and an alkyl halide. libretexts.org This is because nucleophilic attack by the halide ion occurs at the alkyl carbon, as the carbon-oxygen bond of the aromatic ring is stronger and sp² hybridized carbons are not susceptible to Sₙ2 attack. libretexts.org However, the stability of the ether against acidic cleavage can be significant; for example, 2-pentafluorophenoxy-1,1,1-trifluoroethane is resistant to attack by both acids and bases. oclc.orgnist.gov
A key feature of the pentafluorophenyl group is its susceptibility to nucleophilic aromatic substitution (SNAr). researchgate.net This reaction is highly regioselective, with nucleophiles preferentially attacking the carbon atom at the para position (C-4) relative to the ether linkage. researchgate.netacs.org The strong electron-withdrawing effect of the five fluorine atoms activates the ring for nucleophilic attack, particularly at the para position.
These reactions are typically carried out under basic conditions in polar, aprotic solvents. acs.org A wide range of nucleophiles, including alcohols, amines, and thiols, can be used to displace the para-fluorine atom, yielding 4-substituted-2,3,5,6-tetrafluorophenyl ethers. rsc.orgresearchgate.net This regioselective functionalization is a valuable synthetic tool, allowing for the precise modification of polymers and molecules containing pendent pentafluorophenyl groups. acs.org The reaction proceeds with the liberation of a fluoride ion for each substitution that occurs. rsc.org
Pyrolytic Behavior and Decomposition Pathways
The thermal stability of fluoroaryl ethers is a critical property, particularly for materials intended for high-temperature applications. Their decomposition often follows predictable pathways, leading to stable smaller molecules.
The pyrolysis of fluoroaryl ethers, such as derivatives of pentafluorophenetole (C₆F₅OCH₂CH₂R), has been studied in flow systems at temperatures ranging from 400 to 600 °C. nih.govnist.gov A general observation is that ethers containing β-hydrogen atoms on the alkyl chain tend to decompose to form pentafluorophenol as a major product. oclc.orgnist.gov
The thermal stability and product distribution depend on the substituents on the alkyl chain. For example, the pyrolysis of 2-pentafluorophenoxyethanol over alumina (B75360) at 300-420 °C yields pentafluorophenol and acetaldehyde. nih.govnist.gov In cases where multiple reaction pathways are possible, the formation of pentafluorophenol is often favored, indicating that the pentafluorophenoxy group is an effective leaving group. nist.gov Some compounds, like 2-pentafluorophenoxyethyl bromide, can also yield rearranged products upon pyrolysis. oclc.org
| Substituent (R) | Conditions (°C) | Conversion (%) | Major Products |
|---|---|---|---|
| -Cl | 560 | ~100 | Pentafluorophenol, Pentafluorophenyl vinyl ether |
| -Br | 560 | ~100 | Pentafluorophenol, Pentafluorophenyl vinyl ether, 1-Bromo-1-pentafluorophenoxyethane |
| -OH | 420 (Al₂O₃) | ~100 | Pentafluorophenol, Acetaldehyde |
| -OC(O)CH₃ | 560 | ~100 | Pentafluorophenol, Pentafluorophenyl vinyl ether, Acetic acid |
| -OC(O)CF₃ | 540 | 30 | Pentafluorophenol, Pentafluorophenyl vinyl ether, Trifluoroacetic acid |
The thermal decomposition of polymers derived from fluoroaryl vinyl ethers, such as poly(pentafluorophenyl trifluorovinyl ether), is a complex process. nih.gov While these polymers may not exhibit exceptional thermal stability, the mechanisms of their breakdown are of significant interest. nih.gov To better understand these pathways, model compounds like pentafluorophenyl vinyl ether and 1,2-difluorovinyl this compound were synthesized and pyrolyzed. nih.gov The study of these simpler molecules helps to elucidate the relative ease with which probable breakdown products, such as hydrogen fluoride and pentafluorophenol, are eliminated from different positions within the polymer chain. nih.gov Research on the thermal degradation kinetics of fluorinated aryl vinyl ether (FAVE) polymers shows they possess inherent thermal resistance. msstate.edu Pyrolysis studies on related poly(perfluorophenylene ethers) at 400 °C also indicate significant weight loss, pointing to decomposition at these temperatures. nih.gov
Photochemical Transformations
Photochemistry explores chemical reactions initiated by the absorption of light. The following subsection examines the specific photoproducts formed from a pentafluorophenyl-containing ester.
The photochemical behavior of Pentafluorophenyl Trifluoroacetate (CF3C(O)OC6F5) has been investigated through spectroscopic methods. nih.gov When CF3C(O)OC6F5 is irradiated under argon matrix conditions, it undergoes a chemical transformation. researchgate.net The primary stable photoproducts identified from this reaction are pentafluorophenyl trifluoromethyl ether (C6F5OCF3) and carbon monoxide (CO). nih.govresearchgate.net This outcome highlights the role of fluorine in guiding the photochemical pathways of the molecule. Quantum-chemical calculations have been employed to support these experimental findings and to interpret the compound's UV-Vis spectra. nih.govresearchgate.net
| Reactant | Conditions | Major Photoproducts | Source |
|---|---|---|---|
| Pentafluorophenyl Trifluoroacetate (CF3C(O)OC6F5) | Irradiation in Argon Matrix | Pentafluorophenyl trifluoromethyl ether (C6F5OCF3), Carbon Monoxide (CO) | , researchgate.net, nih.gov |
Hydride Transfer Reactions and Ether Cleavage (Catalyzed by Boron Reagents)
Tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), often abbreviated as BCF, is a potent Lewis acid that serves as an effective catalyst for various chemical transformations, particularly those involving silanes as a source of hydride. nih.govdntb.gov.ua It is recognized for its ability to activate Si-H bonds, which is a crucial step in numerous reduction processes. rsc.org This catalytic system is highly effective for the cleavage of C–O bonds in ethers. nsf.gov
The general mechanism involves the B(C6F5)3 catalyst activating the hydrosilane. rsc.org This activation facilitates a hydride transfer from the silicon atom to the carbon atom adjacent to the ether's oxygen. mdpi.com This transfer leads to the cleavage of the ether bond. mdpi.com This process, sometimes referred to as the Piers-Rubinsztajn reaction, is a powerful method for deoxygenating ethers and alcohols to form hydrocarbons. rsc.orgmdpi.comresearchgate.net The reaction of an ether with a hydrosilane, such as triethylsilane (Et3SiH), in the presence of catalytic amounts of B(C6F5)3 results in the formation of a silyl ether and a hydrocarbon. rsc.org The reaction is notable for proceeding under mild, ambient conditions. researchgate.net
The B(C6F5)3-catalyzed reaction between hydrosilanes and ethers is a key method for the synthesis of silaethers (compounds containing a Si-O-C linkage). mdpi.com The process involves the transfer of a hydride from silicon to the carbon of the ether, cleaving the C-O bond and forming a new siloxane (Si-O-Si) or silyl ether (Si-O-C) bond, along with a hydrocarbon byproduct. mdpi.com This transformation has found significant application in the synthesis of siloxane polymers and copolymers. mdpi.com
Furthermore, B(C6F5)3 can catalyze electrochemical Si-C bond formation. bohrium.com In this context, the borane (B79455) activates hydrosilanes, making them more susceptible to oxidation. bohrium.com This activation has been successfully applied to the benzylation and allylation of hydrosilanes, achieving yields up to 86%. bohrium.com For instance, the reaction of dimethylphenylsilane (B1631080) with benzyl (B1604629) chloride or allyl chloride in the presence of catalytic B(C6F5)3 leads to the formation of benzyldimethylphenylsilane or allyldimethylphenylsilane, respectively. bohrium.comresearchgate.net This electrochemical approach represents a method for creating Si-C bonds under controlled and safe conditions. bohrium.com
| Reactants | Catalyst | Key Transformation | Product Type | Source |
|---|---|---|---|---|
| Hydrosilane (R3SiH) + Ether (R'-O-R'') | Tris(pentafluorophenyl)borane (B(C6F5)3) | Hydride transfer from Si to C, C-O bond cleavage | Silaether (R3Si-O-R') + Hydrocarbon (R''-H) | mdpi.com, rsc.org |
| Hydrosilane (e.g., Me2PhSiH) + Benzyl/Allyl Chloride | Tris(pentafluorophenyl)borane (B(C6F5)3) | Electrochemical oxidative coupling | Organosilane (e.g., Me2PhSi-Benzyl) | bohrium.com, researchgate.net |
The combination of a hydrosilane and a catalytic amount of tris(pentafluorophenyl)borane is a powerful system for the reduction of ethers. rsc.orgmdpi.com This method can reduce ethers to their corresponding hydrocarbons. rsc.org For instance, the reaction of symmetric ethers with 1.1 equivalents of triethylsilane leads to a mixture of the alkane and the corresponding silyl ether. nih.gov Using an excess of the silane (B1218182) (e.g., 3.0 equivalents) can drive the reaction to completion, yielding the fully reduced alkane. nih.gov
However, the outcome can be influenced by steric hindrance. More sterically hindered ethers, such as diisopropyl ether, may yield only the silyl ether product, even when an excess of the silane is used. nih.govmdpi.com The reactivity for the deoxygenation of alcohols follows the order of primary being much more reactive than secondary or tertiary alcohols. rsc.org This catalytic system is also effective for reducing other substrates, such as tertiary amides, to the corresponding amines in near-quantitative yields. acs.org The reaction is valued for its mild conditions, short reaction times, and tolerance of various functional groups, including alkenes, nitro groups, and aryl halides. acs.org The deoxygenation of aryl methyl ethers proceeds efficiently, with the ether being converted to a siloxane that is subsequently cleaved during acidic work-up to yield the phenol (B47542). rsc.org
Derivatization and Functionalization Strategies
Selective Derivatization for Analytical Applications
In analytical chemistry, derivatization is a key technique used to modify an analyte to improve its chromatographic behavior or detection sensitivity. Reagents incorporating the pentafluorophenyl moiety are particularly valuable due to the high electron affinity of the fluorinated ring, which makes the resulting derivatives highly responsive to electron capture detection (ECD) and suitable for mass spectrometry (MS) analysis.
Pentafluorobenzyl bromide (PFBBr) is a widely used and versatile derivatization agent in chromatography and mass spectrometry. researchgate.net It reacts with nucleophiles through a nucleophilic substitution mechanism, where the bromide atom is displaced. researchgate.net This reaction converts analytes containing acidic protons, such as carboxylic acids, phenols, and inorganic anions, into their pentafluorobenzyl (PFB) derivatives. researchgate.netscience.govacs.org These derivatives are typically neutral, soluble in organic solvents, thermally stable, and volatile, making them ideal for gas chromatography (GC) analysis. researchgate.net
The primary advantage of using PFBBr is the resulting derivative's strong electron-capturing ability, which leads to high sensitivity when using an electron capture detector (GC-ECD). researchgate.netscience.gov This approach has been successfully applied to the analysis of various compounds, including:
Herbicides: A sensitive GC-MS method was developed for fluoroacetic acid and phenoxy acid herbicides by converting them to their PFB derivatives. science.gov
Inorganic Anions: PFBBr is used for the qualitative and quantitative analysis of inorganic anions like nitrate (B79036) and nitrite (B80452) in biological samples such as plasma and urine. researchgate.netmdpi.comnih.gov The derivatization allows for their measurement by GC-MS, with studies showing that factors like bicarbonate concentration can influence the reaction efficiency. mdpi.comnih.gov
Fatty Acids: A method for the simultaneous quantification of short-, medium-, and long-chain fatty acids in biological samples utilizes PFBBr derivatization for analysis by GC with electron ionization mass spectrometry (GC-EI-MS). rsc.org
The derivatization reactions are often performed in aqueous or non-aqueous systems, and phase-transfer catalysts can be employed to facilitate the reaction for analytes in aqueous samples. researchgate.netscience.gov
Acylation is another common derivatization strategy that involves converting compounds with active hydrogens (e.g., -OH, -NH) into esters and amides. greyhoundchrom.com Reagents containing the pentafluorophenyl group are effective for this purpose. Pentafluorophenyl esters of N-substituted amino acids, for instance, serve as acylating agents in peptide synthesis. fluorine1.rufluorine1.ru
Common acylating reagents that produce pentafluorophenyl derivatives include (pentafluorophenyl)acetyl chloride and (pentafluorophenoxy)acetyl chloride, which react with alcohols and amides. researchgate.netsemanticscholar.org Furthermore, pentafluorophenyl esters themselves are highly chemoselective acylating agents. researchgate.netumich.edu They are considered "activated esters" and are used in coupling reactions to form amide bonds. umich.edu An electrochemical method has been developed for the direct synthesis of these versatile pentafluorophenyl esters from carboxylic acids and pentafluorophenol (B44920). researchgate.net
The primary goal of derivatization for GC-MS and LC-MS is to enhance analyte properties such as volatility, thermal stability, chromatographic separation, and ionization efficiency. semanticscholar.orgoup.com
For GC-MS applications, pentafluorophenyl-containing reagents are highly effective.
PFBBr is a cornerstone reagent, used to derivatize a wide spectrum of analytes, including fatty acids, herbicides, and inorganic anions, making them amenable to GC-MS analysis with high sensitivity. researchgate.netscience.govrsc.org
Pentafluorophenyldimethylsilyl (flophemesyl) ethers have also been used. A specific method for measuring the testosterone-to-epitestosterone ratio in urine involves creating mixed derivatives, which show excellent analytical properties for GC-MS. nih.gov
For LC-MS applications, derivatization can significantly improve ionization efficiency and selectivity, especially for less polar compounds. oup.comresearchgate.net
Pentafluorophenylhydrazine (PFPH) has been used to develop a sensitive isotope dilution LC-MS/MS method for quantifying apurinic/apyrimidinic (AP) sites in DNA. nih.gov The PFPH derivative allows for a detection limit at least ten times more sensitive than previous methods. nih.gov
S-pentafluorophenyl tris(2,4,6-trimethoxyphenyl) phosphonium (B103445) acetate (B1210297) bromide (TMPP-AcPFP) was developed to derivatize alcohols, forming positively charged esters that are easily detected by electrospray ionization mass spectrometry (ESI-MS). researchgate.net
While not a derivatization reagent itself, pentafluorophenyl (PFP) stationary phases are used in LC columns for the separation of analytes, including derivatized fatty acids. mdpi.comresearchgate.net
Post-Polymerization Modification of Pentafluorophenyl-Functionalized Polymers
Post-polymerization modification (PPM) is a powerful technique for synthesizing functional polymers that are otherwise difficult to obtain through direct polymerization of functional monomers. rsc.orgepfl.ch Polymers containing pentafluorophenyl ester groups, such as poly(pentafluorophenyl acrylate) (PPFPA) and poly(pentafluorophenyl methacrylate) (PPFMA), are excellent platforms for PPM. rsc.orgmanchester.ac.ukrsc.org
These polymers act as reactive precursors, where the pentafluorophenyl ester serves as an activated group that readily reacts with nucleophiles, most commonly primary amines. rsc.orgmanchester.ac.uk This reaction proceeds with high efficiency, often achieving near-quantitative conversion under mild conditions, to form stable amide linkages. rsc.orgepfl.ch This strategy allows for the creation of diverse libraries of functional polymers from a single homopolymer precursor. manchester.ac.uk For example, sequential PPM of PPFPA has been used to construct pH-responsive polymeric micelles for applications as nanocarriers for anticancer drugs. rsc.org
The versatility of this approach is enhanced by its compatibility with controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT), which allows for the synthesis of well-defined reactive polymer precursors. rsc.orgmanchester.ac.uk
A highly efficient and increasingly popular PPM strategy involves the "thiol-para-fluoro click reaction." rsc.orgitu.edu.tr This reaction is a nucleophilic aromatic substitution where a thiol (or more accurately, a thiolate anion) selectively displaces the fluorine atom at the para position of a pentafluorophenyl (PFP) ring. rsc.orgresearchgate.net
This transformation is considered a "click" reaction due to its key characteristics:
High Selectivity: The reaction demonstrates remarkable selectivity for thiols, even in the presence of other nucleophiles like amines and hydroxyls. itu.edu.trresearchgate.net
Mild, Metal-Free Conditions: The reaction proceeds efficiently at room temperature, often catalyzed by a non-nucleophilic base, without the need for any metal catalysts. rsc.orgresearchgate.nettandfonline.com
High Efficiency: It typically results in quantitative or near-quantitative conversions in relatively short reaction times. tandfonline.com
The thiol-para-fluoro click reaction has been employed to modify various PFP-functionalized polymers and surfaces. researchgate.net For instance, a polythioether containing pendant pentafluorophenyl groups was synthesized and subsequently modified with various thiol compounds, achieving quantitative functionalization within four hours at room temperature. tandfonline.com This reaction represents a powerful and orthogonal tool for designing complex and functional macromolecular structures. rsc.orgtandfonline.com
Stepwise Functionalization in Complex Molecular Architectures (e.g., Rotaxanes)
Pentafluorophenyl esters are also instrumental in the stepwise synthesis of complex, mechanically interlocked molecules like rotaxanes. researchgate.netsciencesconf.org Rotaxanes consist of a linear "axle" molecule threaded through a cyclic "macrocycle" molecule, with bulky "stoppers" at each end of the axle to prevent dethreading.
In recent research, a pillar science.govarene-based rsc.orgrotaxane was designed with reactive pentafluorophenyl ester groups acting as the initial stoppers. researchgate.netnih.gov This design enables highly efficient post-synthesis modification via a "stopper exchange" reaction. sciencesconf.org A key finding was that the modification occurs in a stepwise manner. researchgate.netnih.gov
After the first nucleophilic attack on one of the terminal pentafluorophenyl ester stoppers, the bulky pillar science.govarene macrocycle preferentially positions itself near the remaining, unreacted ester stopper. researchgate.netnortheastern.edu This positioning sterically shields the second reactive site, effectively acting as a protecting group and limiting its accessibility to the nucleophilic reagent. nih.govnortheastern.edu
This phenomenon allows for highly selective mono-functionalization of the symmetrical rotaxane building block. researchgate.netsciencesconf.org Subsequently, a different nucleophile can be introduced to react with the second stopper, leading to the creation of dissymmetrical rotaxanes with two different functional stoppers, which are challenging to synthesize using traditional statistical methods. researchgate.netnih.gov This strategy highlights how the interplay between reactive groups and the unique architecture of interlocked molecules can be harnessed for precise, stepwise functionalization. researchgate.net
Introduction of Pentafluorophenyl Moieties as Reactive Tags
The pentafluorophenyl (PFP) group is a versatile and highly effective reactive moiety used in chemical synthesis for the derivatization and functionalization of a wide array of molecules. Its utility stems from the electron-withdrawing nature of the five fluorine atoms, which activates the aromatic ring for specific chemical transformations. The PFP group can be introduced into molecules to serve as a "reactive tag," enabling subsequent modifications under controlled conditions. This strategy is particularly valuable in polymer chemistry, bioconjugation, and the synthesis of complex molecular architectures.
One of the most common applications involves the use of pentafluorophenyl esters. These esters are highly reactive towards nucleophiles, such as primary amines, facilitating efficient amide bond formation. This reactivity is significantly greater than other active esters, which is advantageous for rapid and clean reactions. highfine.com Kinetic studies have demonstrated that the relative coupling speed of a pentafluorophenyl ester (OPFP) is substantially higher than that of pentachlorophenyl (OPCP) or nitrophenyl (ONp) esters, with a ratio of 111:3.4:1, respectively. highfine.com This high reactivity helps to minimize or eliminate undesirable side reactions. highfine.com
Another key strategy involves the nucleophilic aromatic substitution (SNAr) of the para-fluorine atom on the PFP ring. scispace.com This regiospecific replacement by various nucleophiles, including amines, thiols, and alcohols, allows for the precise introduction of functional groups onto the molecule bearing the PFP tag. scispace.comrsc.org
Applications in Polymer Science
In polymer chemistry, the incorporation of PFP moieties is a powerful strategy for post-polymerization modification (PPM). utwente.nltandfonline.com Polymers containing active PFP ester groups can be readily synthesized and subsequently functionalized by reaction with a library of primary amines, allowing for the creation of diverse functional materials from a single precursor polymer. utwente.nl
A notable example is the synthesis of dual-reactive block copolymers containing both pentafluorophenyl methacrylate (B99206) (PFPMA) and pentafluorostyrene (PFS) units. rsc.org These distinct PFP moieties offer orthogonal reactivity. The PFP ester of the PFPMA units is susceptible to amidation, while the PFP ring of the PFS units undergoes a para-fluoro-thiol substitution. rsc.org Research has shown that the order of functionalization is critical. The fluorine atoms of the PFPMA unit are more reactive towards aliphatic thiols than the para-fluorine of the PFS unit. rsc.org Therefore, to achieve selective functionalization, amidation of the PFPMA units should be performed first, followed by the thiol reaction on the PFS units. rsc.org This approach allows for the introduction of a wide range of functionalities, including allyl, norbornenyl, furfuryl, azide, and hydroxyl groups, in a controlled manner. rsc.org
| Polymer Precursor | Reactive Moiety | Derivatization Reaction | Nucleophile/Reagent | Resulting Functionality | Reference |
| Poly(pentafluorophenyl methacrylate) | PFP Ester | Amidation | Primary Amines | Amides | utwente.nl |
| P(MMA-r-PFPMA)-b-P(S-r-PFS) | PFP Ester (on PFPMA) | Amidation | Various Amino-compounds | Allyl, Norbornenyl, Furfuryl, Azide, Hydroxyl | rsc.org |
| P(MMA-r-PFPMA)-b-P(S-r-PFS) | PFP Ring (on PFS) | para-Fluoro-Thiol Substitution | Thiols | Thioethers | rsc.org |
Applications in Porphyrin and Supramolecular Chemistry
The PFP group serves as an invaluable reactive tag for modifying complex molecules like porphyrinoids, which are essential in fields such as photodynamic therapy (PDT). scispace.com Introducing functional groups is crucial to modulate their solubility and enable conjugation to carrier systems. scispace.com By synthesizing porphyrins with meso-pentafluorophenyl substituents, the para-fluorine atom becomes a handle for regiospecific SNAr reactions. scispace.com This method allows for the pre-functionalization of dipyrrane precursors with amines or alcohols, which are then used to construct multifunctionalized porphyrins, corroles, and hexaphyrins. scispace.com This approach provides access to amino-substituted BODIPYs that are otherwise difficult to synthesize via direct amination. scispace.com
In supramolecular chemistry, PFP esters have been employed as reactive stoppers in mechanically interlocked molecules like rotaxanes. researchgate.net In one study, a pillar researchgate.netarene-containing rotaxane was synthesized with two PFP ester stoppers. The steric hindrance provided by the macrocycle allowed for the selective mono-functionalization of one of the stoppers. researchgate.net Following this first reaction, a second, different nucleophile could be introduced to create a dissymmetrical rotaxane, demonstrating a high degree of synthetic control. researchgate.net
| Molecular Scaffold | Reactive Moiety | Derivatization Reaction | Nucleophile | Application | Reference |
| 5-(PFP)-dipyrrane | PFP Ring | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols | Synthesis of functionalized BODIPYs and Porphyrins | scispace.com |
| Pillar researchgate.netarene Rotaxane | PFP Ester Stopper | Amidation | Secondary Amines | Stepwise synthesis of dissymmetrical rotaxanes | researchgate.net |
| Carboxylic Acids | PFP Ester (formed in situ) | Amide Bond Formation | Amines | Peptide Synthesis | highfine.com |
| Alcohols | PFP Group (from derivatizing reagent) | Esterification | TMPP-AcPFP | Derivatization for LC-MS analysis | researchgate.net |
Advanced Characterization Techniques in Pentafluorophenyl Ether Research
Spectroscopic Methodologies for Structural Elucidaion
Spectroscopic techniques are fundamental in determining the molecular architecture of pentafluorophenyl ether-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound and its derivatives.
¹⁹F NMR: This is a particularly informative technique for compounds containing the pentafluorophenyl group. The ¹⁹F NMR spectrum provides distinct signals for the fluorine atoms at the ortho, meta, and para positions of the aromatic ring. For instance, in a pentafluorophenyl ester-containing diol, the fluorine signals appear as multiplets in the regions of δ -154.0 to -154.1 ppm (ortho, 2F), -157.3 ppm (para, 1F), and -162.4 to -162.5 ppm (meta, 2F) researchgate.net. Similarly, for a copolymer containing pentafluorophenyl acrylate, indicative signals are observed at δ -152.54 ppm (ortho), -157.44 ppm (para), and -162.05 ppm (meta) researchgate.net. These chemical shifts can be influenced by the electronic environment and the presence of neighboring functional groups researchgate.netsharif.edu.
¹H NMR: While the parent bis(pentafluorophenyl) ether lacks hydrogen atoms, ¹H NMR is essential for characterizing derivatives that contain hydrocarbon moieties. For example, in a polyurethane containing a pentafluorophenyl ester, the proton signals for the polymer backbone can be observed, such as those for methylene (B1212753) groups appearing as multiplets around δ 4.40 ppm and 3.35 ppm researchgate.net.
¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In a pentafluorophenyl ester-containing diol, the carbons of the aromatic ring (C-Ar) appear as a multiplet in the range of δ 148-136 ppm researchgate.net. The carbon atoms directly bonded to fluorine exhibit complex splitting patterns due to C-F coupling, which can sometimes lead to a loss of signal in proton-decoupled spectra rsc.org.
A summary of typical NMR chemical shifts for a pentafluorophenyl-containing compound is presented below.
| Nucleus | Position | Chemical Shift (δ, ppm) |
| ¹⁹F | ortho | -152 to -154 |
| ¹⁹F | para | ~ -157 to -158 |
| ¹⁹F | meta | ~ -162 |
| ¹³C | C-Ar | 136 to 148 |
| ¹H | CH₂ (adjacent to ether) | ~ 4.40 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify functional groups and characteristic bonds within a molecule.
Infrared (IR) Spectroscopy: The IR spectra of compounds containing the this compound group (C₆F₅—O—R) show several characteristic absorption bands. A strong band is consistently observed around 1170 cm⁻¹, which is attributed to the this compound linkage rsc.org. Additionally, a characteristic ring vibration for the pentafluorophenyl group appears at approximately 1520 cm⁻¹ rsc.org. Other bands that are often present include those associated with carbon-fluorine vibrations, typically found near 1100 cm⁻¹ and 1300 cm⁻¹ rsc.org. In pentafluorophenyl esters, a carbonyl (C=O) stretching vibration is also prominently observed around 1780 cm⁻¹ researchgate.net.
Key IR absorption bands for this compound and related compounds are summarized in the table below.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C₆F₅ Ring Vibration | ~ 1520 |
| C₆F₅—O—R Ether Stretch | ~ 1170 |
| C-F Vibrations | ~ 1100 and 1300 |
| C=O Stretch (in esters) | ~ 1780 |
Raman Spectroscopy: While IR spectroscopy is widely reported, specific Raman spectroscopic data for this compound is not extensively detailed in the available literature. However, it is a complementary technique that can provide information on the symmetric vibrations of the molecule and is particularly useful for studying polymeric systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. While specific UV-Vis absorption maxima (λ_max) for bis(pentafluorophenyl) ether are not prominently reported in the surveyed literature, aromatic compounds generally exhibit absorption in the UV region due to π to π* transitions. The presence of the highly fluorinated ring is expected to influence the position and intensity of these absorption bands. For some complex derivatives, UV-Vis spectra have been recorded to investigate intramolecular charge-transfer transitions researchgate.net.
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry is a critical technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural confirmation. Confirmatory evidence for the structure of perfluorophenyl ether has been obtained through mass spectrometric analysis, which showed the parent peak at a mass-to-charge ratio (m/z) of 350 rsc.org.
The fragmentation of pentafluorophenyl derivatives in the mass spectrometer often involves the cleavage of bonds adjacent to the ether linkage or the aromatic ring. In the mass spectra of related compounds, such as R₃MOC₆F₅ (where M is Si, Ge, or Sn), the R₃M⁺ ions are often observed as the base peaks. The fragmentation patterns can be complex, and rearrangements leading to the formation of metal fluorides have been observed in some derivatives.
X-ray Diffraction (XRD) for Crystal Structure Determination
For example, the crystal structure of bis(pentafluorophenyl)tellurium difluoride has been determined by X-ray diffraction researchgate.net. The crystals were found to be monoclinic with the space group C2/c, and the refinement of the structure provided detailed information on bond lengths and angles researchgate.net. Such studies are crucial for understanding the stereochemistry and packing of these molecules in the solid state.
Gel Permeation Chromatography (GPC) for Polymer Characterization
For polymeric materials derived from or containing this compound moieties, gel permeation chromatography (also known as size-exclusion chromatography) is an indispensable technique for characterizing the molecular weight distribution. GPC separates polymer chains based on their size in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). For example, a polyurethane containing a pentafluorophenyl ester was characterized by GPC, revealing an Mn of 37,200 Da and a PDI of 1.42 researchgate.net. This information is vital for correlating the polymer's molecular characteristics with its bulk properties.
Computational Chemistry and Theoretical Studies
Quantum-Chemical Calculations for Conformational Analysis
Quantum-chemical calculations are essential for determining the three-dimensional arrangements of atoms in a molecule and the relative energies of different conformations. For flexible molecules like ethers, identifying the most stable conformers is crucial for understanding their physical and chemical properties.
Conformational analysis of ethers, in general, reveals a complex potential energy surface with multiple stable conformers. Studies on various ethers, such as diallyl ether, have shown that the conformational landscape is rich and competitive, influenced by subtle intramolecular interactions. umanitoba.ca For pentafluorophenyl ethers, the bulky and electron-rich pentafluorophenyl group introduces significant steric and electronic effects that dictate the preferred geometry around the C-O-C linkage.
In a study of structurally related pentafluorophenyl trifluoroacetate, CF₃C(O)OC₆F₅, both experimental and quantum-chemical calculations indicated a strong preference for a single syn conformation. rsc.org This preference is with respect to the C=O double bond and the C-O single bond, a finding that has been shown to be transferable to other esters and thioesters. rsc.org While a simple ether lacks the carbonyl group, the principles of steric hindrance and electrostatic interactions governing conformational preference are similar. The bulky C₆F₅ group will tend to adopt a staggered conformation relative to the other substituent on the ether oxygen to minimize steric repulsion.
The table below summarizes key aspects of conformational analysis for ethers, which are applicable to understanding pentafluorophenyl ethers.
| Feature | Description | Significance for Pentafluorophenyl Ethers |
| Torsional Angles | The dihedral angles around the C-O bonds define the overall shape of the ether. | The bulky C₆F₅ group will significantly influence the preferred torsional angles to minimize steric strain. |
| Conformational Energy | The relative energy of different conformers determines their population at a given temperature. | The electron-withdrawing nature of the C₆F₅ group can lead to unique electrostatic interactions that stabilize certain conformers. |
| Non-Covalent Interactions | Weak interactions like hydrogen bonds and van der Waals forces that influence conformation. | Intramolecular interactions involving the fluorine atoms and the aromatic ring are crucial in determining the final structure. |
| Computational Methods | Theoretical models like DFT and ab initio methods used to calculate conformational properties. | Accurate predictions require methods that can properly account for dispersion forces and other weak interactions. |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a powerful computational method for investigating the pathways of chemical reactions, including the structures of transition states and the energies of intermediates. For pentafluorophenyl ethers, DFT studies provide a molecular-level understanding of their reactivity, such as their behavior in pyrolysis and their role in reactions catalyzed by Lewis acids.
Studies on the pyrolysis of pentafluorophenyl alkyl ethers have shown that ethers containing β-hydrogen atoms generally yield pentafluorophenol (B44920) upon heating. nih.govoclc.org DFT calculations can elucidate the mechanism of this elimination reaction, likely proceeding through a cyclic transition state where a β-hydrogen is transferred to the ether oxygen, leading to the cleavage of the C-O bond and the formation of an alkene and pentafluorophenol. The energetics of this pathway, including the activation energy barrier, can be calculated to predict the temperature at which the reaction becomes significant.
In the context of catalysis, DFT has been extensively used to study reactions involving tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, a potent Lewis acid. These reactions often involve the cleavage or formation of ether linkages. For example, DFT calculations have been used to compare different proposed mechanisms for the reduction of carbonyl compounds to silyl (B83357) ethers catalyzed by B(C₆F₅)₃. mdpi.com These studies can determine whether the reaction proceeds through a carbonyl-activation pathway or a silane-activation pathway by comparing the calculated energy barriers of the respective transition states. mdpi.com
A DFT study on a novel N-π rearrangement of certain complexes provided detailed mechanistic and thermodynamic data, proposing a plausible pathway with several key intermediates and transition states. nih.gov Such detailed mechanistic insights are often only accessible through computational methods.
The table below presents a hypothetical comparison of reaction pathways for an ether cleavage reaction, illustrating the type of data that can be obtained from DFT studies.
| Reaction Pathway | Key Intermediate | Calculated Activation Energy (kcal/mol) | Rate-Determining Step |
| Pathway A: Concerted | Cyclic Transition State | 25 | C-O bond cleavage |
| Pathway B: Stepwise | Carbocation Intermediate | 35 (formation of intermediate) | Carbocation formation |
Theoretical Insights into Electronic Effects of Pentafluorophenyl Groups
The pentafluorophenyl (C₆F₅) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound effect on the electronic structure and reactivity of any molecule to which it is attached, including ethers. Theoretical calculations are crucial for quantifying these electronic effects and understanding their consequences.
The strong inductive effect of the C₆F₅ group significantly reduces the electron density on the ether oxygen atom. This makes the oxygen less basic and less likely to be protonated or to coordinate to Lewis acids compared to a non-fluorinated analogue like diphenyl ether. Theoretical methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on atoms, providing a quantitative measure of this electron withdrawal.
The Taft substituent constant (σ) is an empirical measure of the electronic effect of a substituent. The σ for the C₆F₅ group has been re-estimated using a combination of experimental data and DFT calculations, confirming its strong electron-withdrawing nature. researchgate.net This parameter is useful for predicting the reactivity of pentafluorophenyl ethers in various reactions.
The electronic effects of the pentafluorophenyl group are summarized in the table below.
| Electronic Effect | Description | Consequence for Pentafluorophenyl Ethers |
| Inductive Effect (-I) | Withdrawal of electron density through single bonds. | Reduced basicity of the ether oxygen. |
| Resonance Effect (-M) | Delocalization of π electrons into the aromatic ring. | Can influence the electronic structure of the ether linkage. |
| Polarizability | The ease with which the electron cloud can be distorted. | The highly polarized C-F bonds contribute to the overall molecular polarity. |
| Acidity Enhancement | Increases the acidity of nearby protons. | Protons on the alkyl chain of a pentafluorophenyl alkyl ether are more acidic. nih.gov |
Modeling of Catalytic Pathways
The pentafluorophenyl group is a key component of many modern catalysts, most notably tris(pentafluorophenyl)borane, B(C₆F₅)₃. The bulky and strongly electron-withdrawing C₆F₅ groups are crucial for the high Lewis acidity and unique reactivity of this catalyst. Modeling the catalytic pathways of reactions involving such catalysts provides a deeper understanding of how they function and can aid in the design of new and improved catalysts.
Computational modeling, particularly with DFT, has been instrumental in elucidating the mechanisms of reactions catalyzed by B(C₆F₅)₃. These studies often involve the interaction of the catalyst with ethers or the formation of ether-like intermediates. For example, in the hydrosilylation of carbonyl compounds, modeling has shown that the reaction can proceed through different pathways, and the presence of the bulky C₆F₅ groups can influence the selectivity of the reaction. mdpi.com
Microkinetic modeling can be used to validate proposed reaction mechanisms by comparing simulated reaction rates with experimental data. acs.org This approach, which relies on kinetic and thermodynamic parameters derived from DFT calculations, has been used to understand the role of water in B(C₆F₅)₃-catalyzed reactions. acs.org
The modeling of catalytic cycles can reveal the role of each component in the reaction mixture and can help to identify the rate-determining step. For instance, in Frustrated Lewis Pair (FLP) catalysis, where B(C₆F₅)₃ is often the Lewis acid component, modeling can show how the FLP activates substrates like silyl enol ethers. nih.gov
The table below outlines the steps in a generic catalytic cycle involving an ether and how modeling can provide insights at each stage.
| Catalytic Step | Description | Insights from Modeling |
| Catalyst Activation | The catalyst is prepared for reaction, possibly by forming an adduct. | Calculation of the structure and stability of the active catalyst species. |
| Substrate Binding | The ether substrate coordinates to the catalyst. | Determination of the binding energy and geometry of the catalyst-substrate complex. |
| Chemical Transformation | The substrate undergoes a chemical change, such as bond cleavage. | Calculation of the transition state structure and activation energy for the key reaction step. |
| Product Release | The product dissociates from the catalyst. | Calculation of the energy required to release the product. |
| Catalyst Regeneration | The catalyst returns to its initial state. | Confirmation that the catalyst is not consumed in the reaction. |
Polymer Science and Material Applications of Pentafluorophenyl Ethers
Synthesis of Fluorinated Polyethers and Their Derivatives
Fluorinated polyethers represent a significant class of polymers known for their high thermal stability and chemical resistance. The introduction of pentafluorophenyl groups into the polyether backbone or as side chains further enhances these properties.
Poly(perfluorophenylene ethers) (PPPEs) have been synthesized through the reaction of potassium pentafluorophenoxide with hexafluorobenzene (B1203771). nih.govnih.gov The conditions of this reaction, including the solvent, temperature, and pressure, significantly influence the outcome. While solvents like dimethylformamide and tetrahydrofuran (B95107) show little reactivity, and methanol (B129727) leads to exchange products like pentafluoroanisole, aqueous systems have been found to greatly increase the reactivity of pentafluorophenoxide salts. nih.gov
In aqueous media, the reaction is complex and yields a variety of products, including perfluorophenyl ether, bis(pentafluorophenoxy)tetrafluorobenzene, and various polyperfluorophenylene ethers with different chain lengths. nih.gov By controlling the reaction conditions, PPPEs with molecular weights ranging from 1,700 to 12,500 have been prepared. nih.gov For instance, heating an excess of potassium pentafluorophenoxide with pentafluorophenol (B44920) at 200°C for 72 hours can produce a poly(perfluorophenylene ether) with a molecular weight of 12,500. nih.gov This polymer is a dark-brown glass with a softening point of 80°C that flows freely at 100°C. nih.gov A crosslinked version of this polyether has also been synthesized, exhibiting rubbery characteristics above 90°C. nih.gov
The interest in PPPEs stems from the desire to improve the physical properties, such as brittleness and insolubility, of polyperfluorophenylenes by incorporating ether linkages to introduce bond angles other than 180°. nih.govnist.gov The resulting polymers are expected to have good thermal stability, a characteristic feature of aryl ethers. nih.govnist.gov
Table 1: Properties of a High Molecular Weight Poly(perfluorophenylene ether)
| Property | Value |
|---|---|
| Molecular Weight | 12,500 |
| Appearance | Dark-brown glass |
| Softening Point | 80°C |
| Flowing Temperature | 100°C |
| Thermal Behavior (Pyrolysis at 400°C for 0.5 hr) | 50% weight loss |
Data sourced from a study on the synthesis of poly(perfluorophenylene ethers). nih.gov
The synthesis and polymerization of pentafluorophenyl vinyl ether represent a key area in the development of polymeric fluoroaryl vinyl ethers. oclc.orgnih.gov Pentafluorophenyl vinyl ether can be synthesized through various methods, including the dehydrohalogenation or cleavage of substituted alkyl ethers using pyrolysis or basic reagents. oclc.orgnih.gov These synthetic routes also provide insights into the relative stability of fluoroaryl ethers under different conditions. oclc.orgnih.gov
The polymerization of pentafluorophenyl vinyl ether, along with other monomers like 1,2-difluorovinyl pentafluorophenyl ether, has been successfully demonstrated. oclc.org These polymers are of interest as the precursor alkyl ethers can serve as model compounds for studying the decomposition products from the pyrolysis of the final polymeric materials. nih.gov The synthesis of precursor pentafluorophenyl alkyl ethers, such as derivatives of pentafluorophenetole (C₆F₅OCH₂CH₂R where R can be chlorine, bromine, hydroxyl, etc.), is a crucial step in obtaining the vinyl ether monomers. nih.gov
A novel series of fluorine-containing polyethers has been synthesized through the aluminum-catalyzed copolymerization of pentafluorophenyl glycidyl (B131873) ether (PFPGE) with other epoxides like ethylene (B1197577) oxide (EO) and epichlorohydrin (B41342) (ECH). rsc.orgrsc.org This method, utilizing a catalyst system of i-Bu₃Al/H₃PO₄/DBU, allows for the creation of high molecular weight polyethers with a controlled distribution of fluorine atoms. rsc.orgrsc.org
The copolymerization can be performed simultaneously or sequentially to produce different polymer architectures. rsc.org
Simultaneous copolymerization of PFPGE with EO can yield copolymers with random, gradient, and tapered distributions of the fluorine-containing units. rsc.org
Sequential copolymerization of PFPGE with EO and ECH can produce diblock and triblock copolymers, such as EO-PFPGE and ECH-PFPGE-ECH, resulting in a block distribution of fluorine. rsc.org
The distribution of the fluorine within the polyether chain has a significant impact on the mechanical properties of the resulting material. rsc.org This synthetic strategy provides a versatile platform for tailoring the properties of fluorinated polyethers for specific applications.
Table 2: Architectures from Copolymerization of PFPGE
| Copolymerization Method | Comonomers | Resulting Fluorine Distribution |
|---|---|---|
| Simultaneous | PFPGE, EO | Random, Gradient, Tapered |
| Simultaneous | PFPGE, ECH | Random, Gradient |
| Sequential | PFPGE, EO/ECH | Block |
Data derived from studies on the aluminum-catalyzed copolymerization of fluorophenyl glycidyl ethers. rsc.orgrsc.org
Polymers with Pentafluorophenyl Pendent Groups
Polymers featuring pentafluorophenyl pendent groups are a versatile class of materials, primarily due to the reactive nature of the pentafluorophenyl group, which allows for post-polymerization modification. acs.orgthieme-connect.com
A notable synthetic route involves the one-pot, superacid-catalyzed reaction of pentafluorobenzaldehyde (B1199891) with nonactivated aromatic hydrocarbons such as biphenyl (B1667301) and diphenyl ether. acs.orgacs.org This reaction, conducted at room temperature in a Brønsted superacid like trifluoromethanesulfonic acid, yields linear, high-molecular-weight polymers that are soluble in common organic solvents and can be cast into flexible, transparent films. acs.orgacs.org
The key feature of these polymers is the ability of the pendent pentafluorophenyl groups to undergo regioselective nucleophilic aromatic substitution. acs.org This allows for the introduction of various functional groups after the polymer backbone has been formed. thieme-connect.comnih.gov For example, reaction with sodium 4-hydroxybenzenesulfonate (B8699630) can introduce sulfonic acid groups, creating side-chain-type sulfonated polymers. acs.org This post-polymerization functionalization is crucial as many functional groups would not be compatible with the initial polymerization conditions. thieme-connect.com The high reactivity of the pentafluorophenyl group is demonstrated by its quantitative substitution reaction with phenol (B47542). acs.org
Copolymers with pentafluorophenyl pendants have also been synthesized. For instance, random copolymers of 2-(methacryloyloxy)ethyl oleate (B1233923) and pentafluorophenyl methacrylate (B99206) serve as dual-reactive polymeric scaffolds. nih.gov The pentafluorophenyl moiety can undergo para-fluoro-thiol substitution, while the oleate's double bond is available for thiol-ene reactions, allowing for orthogonal functionalization. nih.gov
Siloxane Polymers and Copolymers Incorporating Pentafluorophenyl Moieties
The incorporation of pentafluorophenyl groups into siloxane polymers combines the desirable properties of silicones, such as flexibility and thermal stability, with the unique characteristics imparted by the highly fluorinated aromatic ring.
The Piers-Rubinsztajn (P-R) reaction is a key method for synthesizing polysilaethers and siloxane-organic copolymers. mdpi.comresearchgate.net This reaction involves the tris(pentafluorophenyl)borane (B72294) (TPFPB) catalyzed condensation between a hydrosilane (Si-H) and an alkoxysilane (Si-OR), forming a siloxane bond (Si-OSi). mdpi.comresearchgate.net
This methodology has been used to create linear siloxane copolymers with benzene (B151609) and dibenzo ether moieties in the polymer chains, with molecular weights ranging from 1,000 to 50,000 g/mol . researchgate.net The P-R reaction can also be used to produce polyaryloxysiloxanes through the condensation of compounds like hydroquinone (B1673460) dimethyl ether with a di-functional silane (B1218182) such as diphenylsilane (B1312307) or 1,4-bis-dimethylsilylbenzene. mdpi.com The versatility of the P-R reaction allows for a high degree of structural control, enabling the synthesis of various siloxane copolymers with regularly distributed functional groups or blocks. mdpi.com
Multi-arm Siloxanes and Oligosiloxanes
The synthesis of complex, multi-arm, and branched oligosiloxanes often utilizes the reactivity of hydrosilanes with alkoxysilanes, a reaction catalyzed by the potent Lewis acid, tris(pentafluorophenyl)borane (TPFPB). This process, known as the Piers-Rubinsztajn (P-R) reaction, involves the dehydrocarbonative condensation between Si-H and Si-OR groups to form stable siloxane (Si-O-Si) bonds, with a hydrocarbon as a byproduct. mdpi.comresearchgate.netmcmaster.ca This methodology has proven effective for creating well-defined, complex three-dimensional siloxane architectures. mdpi.com
The P-R reaction serves as a powerful tool for building branched polysiloxanes with controlled structures. For instance, star-shaped oligosiloxanes can be synthesized with high yields under mild conditions. mdpi.com One example is the reaction of tetrapropoxysilane with pentamethyldisiloxane, catalyzed by TPFPB, which produces tetrakis(pentamethyldisiloxane)silane in a 97% yield. mdpi.com The versatility of this reaction allows for the incorporation of various functional groups to create materials with specific properties. For example, multi-arm siloxanes featuring thermolabile groups like benzocyclobutene or trifluorovinyloxyphenyl have been synthesized, which can be converted into highly cross-linked carbo-siloxane materials at elevated temperatures. mdpi.comresearchgate.net
The oligomerization of hydrosiloxanes, such as 1,3-dihydro-1,1,3,3-tetramethyldisiloxane (HMMH), in the presence of a TPFPB catalyst leads to a series of linear α,ω-dihydrooligodimethylsiloxanes and cyclic oligodimethylsiloxanes. acs.org The reaction proceeds via a metathetic mechanism that is thought to involve a transient trisilyloxonium ion. acs.org This controlled oligomerization allows for the production of oligosiloxanes with specific chain lengths and structures.
The synthesis of these complex siloxane structures can be summarized in the following table:
| Precursors | Catalyst | Product Architecture | Yield | Reference |
| Tetrapropoxysilane, Pentamethyldisiloxane | Tris(pentafluorophenyl)borane (TPFPB) | Star Oligosiloxane (Tetrakis(pentamethyldisiloxane)silane) | 97% | mdpi.com |
| Tetraethoxysilane, (Trifluorovinyloxyphenyl)dimethyl silane | Tris(pentafluorophenyl)borane (TPFPB) | Functionalized Star Oligomer | High | mdpi.com |
| 1,3-dihydro-1,1,3,3-tetramethyldisiloxane | Tris(pentafluorophenyl)borane (TPFPB) | Linear and Cyclic Oligodimethylsiloxanes | Not specified | acs.org |
Advanced Material Design through Functionalization
The pentafluorophenyl group, particularly in the form of a pentafluorophenyl (PFP) ester, serves as a highly versatile and efficient reactive handle for the functionalization of a wide array of materials. acs.orgrsc.org This moiety's high reactivity towards nucleophiles, especially primary amines, combined with its notable resistance to hydrolysis, makes it superior to other active esters like N-hydroxysuccinimide (NHS) esters for many applications. acs.orgjove.com This reactivity allows for post-synthesis modification of polymers and nanoparticles, enabling the creation of advanced materials with tailored properties. acs.orgacs.org
Pentafluorophenyl ester-functionalized nanoparticles (PFP-NPs) have emerged as versatile building blocks for the covalent coupling of nanoparticles. acs.org For example, gold nanoparticles functionalized with PFP ester ligands can be readily grafted onto various amine-functionalized nanoparticles, including those made of metals, semiconductors, and insulators. acs.org This strategy provides a simple and robust method for constructing hybrid nanomaterials. acs.org The process allows for the selective identification and coupling to amine-functionalized quantum dots, demonstrating the specificity of the PFP-amine reaction. acs.org
In polymer chemistry, the incorporation of pentafluorophenyl esters into polymer backbones facilitates straightforward post-polymerization functionalization. This approach has been successfully applied to create libraries of functional polyurethanes. rsc.org A diol monomer containing a PFP ester can be polymerized with a diisocyanate, and the resulting polymer can then be reacted with various primary amines to introduce a wide range of functionalities, including primary and secondary amide sidechains. rsc.org This modular approach simplifies the synthesis of complex functional polymers. rsc.org Similarly, functionalized cyclic carbonate monomers have been developed using a versatile PFP ester intermediate, which can be modified with a variety of nucleophiles to produce functionalized polycarbonates for biomedical applications. researchgate.net
The versatility of this functionalization approach is highlighted by its use in creating sequence-defined complex molecular architectures like hetero acs.orgrotaxanes. chinesechemsoc.org By employing a rsc.orgrotaxane precursor with exchangeable PFP ester stoppers, a wheel-assembling methodology allows for the precise synthesis of different sequence isomers. chinesechemsoc.org This demonstrates the high degree of control achievable through PFP ester chemistry in advanced material design.
Below is a table summarizing examples of advanced materials designed through pentafluorophenyl functionalization:
| Base Material | Functionalizing Agent | Resulting Material/Application | Reference |
| Gold Nanoparticles (Au NPs) | Pentafluorophenyl Ester Ligands | Functionalized Au NPs for covalent inter-nanoparticle coupling | acs.org |
| Polyurethane Precursor (diol with PFP ester) | Various Primary Amines | Library of functionalized polyurethanes with amide sidechains | rsc.org |
| rsc.orgRotaxane Precursor | Pentafluorophenyl Ester Stoppers | Precisely synthesized hetero acs.orgrotaxanes | chinesechemsoc.org |
| Silica Beads | Poly(pentafluorophenyl acrylate) | Functionalized beads for antibody immobilization and protein purification | jove.com |
| Hyperbranched Polymers | Pentafluorophenyl-terminated polymer reacted with nucleophiles (e.g., p-iodophenol) | X-ray opaque derivative for imaging applications | acs.org |
Catalysis and Reagent Applications of Pentafluorophenyl Compounds
Tris(pentafluorophenyl)borane (B72294) (TPFPB) Catalysis
Tris(pentafluorophenyl)borane, often abbreviated as B(C₆F₅)₃ or TPFPB, is a powerful Lewis acid that has gained prominence in catalysis due to its high reactivity and stability. nih.govacs.org Its strong electrophilicity, a consequence of the electron-withdrawing nature of the three pentafluorophenyl groups, enables it to activate a wide range of substrates, particularly those containing silicon-hydride (Si-H) bonds. nih.govacs.org
A key application of TPFPB is in the Piers–Rubinsztajn reaction, a dehydrocarbonative condensation process that forms the foundation for advanced polysiloxane synthesis. mdpi.comnih.govresearchgate.net This reaction provides a highly efficient and controlled method for constructing siloxane (Si-O-Si) bonds under mild conditions, offering significant advantages over traditional methods that often require harsh conditions and can lead to side reactions. mdpi.com
The general mechanism of the Piers-Rubinsztajn reaction involves the activation of a hydrosilane by TPFPB. The borane (B79455) abstracts a hydride ion from the silane (B1218182) to form a highly reactive silylium-like species and the [HB(C₆F₅)₃]⁻ anion. mdpi.comacs.org This intermediate then reacts with an oxygen-containing substrate, leading to the formation of a new silicon-oxygen bond and the release of a hydrocarbon or hydrogen gas. mdpi.com
The versatility of the Piers-Rubinsztajn reaction is demonstrated by its applicability to a range of oxygen-containing substrates:
Alkoxysilanes (Si-OR): The reaction between a hydrosilane and an alkoxysilane is a cornerstone of the Piers-Rubinsztajn reaction, yielding a siloxane bond and a hydrocarbon byproduct. mdpi.comnih.gov This transformation is particularly valuable for the synthesis of well-defined siloxane oligomers and polymers. mdpi.comrsc.org The reaction proceeds via nucleophilic attack of the alkoxysilane oxygen on the TPFPB-activated hydrosilane, followed by hydride transfer from the resulting borohydride (B1222165) complex to the carbon of the alkoxy group.
Alcohols (R-OH): Hydrosilanes react with alcohols in the presence of TPFPB to form silyl (B83357) ethers and dihydrogen gas. mdpi.comacs.org This dehydrogenative coupling provides a clean and efficient method for the protection of alcohols. The reaction is generally fast and high-yielding at room temperature with low catalyst loadings. acs.org
Ethers (R-O-R'): TPFPB catalyzes the cleavage of ether linkages by hydrosilanes, resulting in the formation of silyl ethers and hydrocarbons. mdpi.comresearchgate.net This reaction has been effectively used for the deprotection of aryl alkyl ethers under mild conditions. researchgate.net
Water (H₂O): The reaction of hydrosilanes with water, catalyzed by TPFPB, leads to the formation of silanols (Si-OH) and dihydrogen gas. mdpi.comdntb.gov.ua This reaction underscores the ability of TPFPB to mediate hydride transfer to a proton source.
Table 1: TPFPB-Catalyzed Condensation Reactions of Hydrosilanes
| Hydrosilane Reactant | Substrate | Hydride Acceptor | Product | Byproduct | Reference |
| R'₃Si-H | R₃Si-OR'' | Carbon (of R'') | R'₃Si-O-SiR₃ | R''-H | mdpi.com |
| R'₃Si-H | R₃Si-OH | Hydrogen (of OH) | R'₃Si-O-SiR₃ | H₂ | mdpi.com |
| R'₃Si-H | R-OH | Hydrogen (of OH) | R'₃Si-OR | H₂ | mdpi.com |
| R'₃Si-H | H₂O | Hydrogen (of OH) | R'₃Si-OH | H₂ | mdpi.comdntb.gov.ua |
TPFPB is an effective catalyst for the hydrosilylation of carbonyl compounds and olefins, a process that involves the addition of a Si-H bond across a carbon-oxygen or carbon-carbon multiple bond. nih.govwikipedia.org
In the case of carbonyl compounds (aldehydes and ketones), hydrosilylation with a hydrosilane in the presence of TPFPB initially yields silyl ethers. nih.govnih.govacs.org Further reduction to the corresponding alkanes can be achieved with an excess of the hydrosilane. acs.org DFT studies suggest that the reaction proceeds through a silane-activation mechanism, where the initial step is the formation of a complex between the hydrosilane and TPFPB. nih.govacs.org This is in contrast to catalysis by weaker Lewis acids like BF₃, which are proposed to activate the carbonyl group directly. nih.gov
The hydrosilylation of olefins catalyzed by TPFPB provides a route to alkylsilanes. nih.gov The reaction exhibits high efficiency and can be applied to a variety of olefinic substrates. acs.org
The strong Lewis acidity of TPFPB enables it to catalyze the ring-opening of various strained and unstrained heterocyclic compounds. This has been demonstrated for:
Aziridines: Non-activated aziridines undergo efficient ring-opening with amine nucleophiles in the presence of catalytic TPFPB to afford trans-1,2-diamines in high yields. nih.gov
Epoxides: The regioselective ring-opening of epoxides with alcohols is effectively catalyzed by TPFPB, yielding β-alkoxy alcohols. acs.org Interestingly, the presence of residual water can influence the reactivity and regioselectivity of the catalyst, suggesting a water-mediated catalytic pathway can operate in parallel with the conventional Lewis acid-catalyzed mechanism. acs.org
Cyclic Anhydrides: TPFPB catalyzes the ring-opening reduction of cyclic anhydrides with hydrosilanes to produce unsymmetrical bis(silyl) protected hydroxy acids under mild conditions. nih.gov
Other O-heterocycles: Various oxygen-containing heterocycles can be ring-opened in the presence of TPFPB and a silane to generate allylic and homoallylic alcohols. mdpi.com
TPFPB is a quintessential Lewis acid component in Frustrated Lewis Pairs (FLPs). An FLP is a combination of a sterically hindered Lewis acid and a Lewis base that cannot form a classical adduct due to steric hindrance. wikipedia.org This "frustrated" state leaves both the Lewis acidic and basic sites available to react with small molecules.
A prominent example is the combination of TPFPB with a bulky phosphine (B1218219) like tricyclohexylphosphine (B42057) (PCy₃) or a hindered amine like 2,2,6,6-tetramethylpiperidine (B32323) (TMP). wikipedia.orgnih.govacs.org These FLPs can heterolytically cleave dihydrogen (H₂), generating a phosphonium (B103445) or ammonium (B1175870) cation and the hydridoborate anion [HB(C₆F₅)₃]⁻. wikipedia.org This reactivity has been harnessed for metal-free hydrogenations of substrates such as imines, nitriles, and aziridines. wikipedia.org
Furthermore, TPFPB-based FLPs have been shown to activate other small molecules like carbon dioxide (CO₂), leading to the development of catalytic systems for the deoxygenative reduction of CO₂ to methane. rsc.orgnih.govacs.org
Piers–Rubinsztajn Reaction in Polysiloxane Chemistry
Pentafluorophenylcopper as a Synthetic Reagent and Catalyst
Pentafluorophenylcopper(I) (C₆F₅Cu) is a valuable organocopper reagent in organic synthesis. It is typically prepared from the reaction of a copper(I) halide with a pentafluorophenyl Grignard reagent (C₆F₅MgBr) or pentafluorophenyllithium (C₆F₅Li). orgsyn.orgrsc.org The Grignard route is often preferred due to the thermal lability of the lithium reagent. rsc.org Pentafluorophenylcopper exists as a tetramer, [C₆F₅Cu]₄, both in the solid state and in solution. orgsyn.orgrsc.orgmdpi.com It is more thermally stable than its non-fluorinated hydrocarbon counterparts and is soluble in many organic solvents. orgsyn.org
As a synthetic reagent , the primary application of pentafluorophenylcopper is to introduce the pentafluorophenyl group into organic molecules. orgsyn.org It undergoes coupling reactions with a variety of organic halides, particularly aryl and vinyl iodides and bromides, to form the corresponding pentafluorophenyl-substituted compounds. orgsyn.org These reactions are often carried out using the pre-formed tetramer or by generating the reagent in situ. orgsyn.org
As a catalyst , pentafluorophenylcopper has been shown to be effective in several transformations, including the decarboxylation of aromatic acids and the rearrangement of bicyclic hydrocarbons. orgsyn.org More recently, its coordination chemistry with various ligands has been explored, leading to the synthesis of new complexes with interesting photophysical properties and reactivity. mdpi.comchemrxiv.org For instance, complexes with biarylsulfoxides have been prepared and their photoreactivity investigated, demonstrating photoinduced cross-coupling reactions. mdpi.comchemrxiv.org
Table 2: Applications of Pentafluorophenylcopper
| Application | Description | Reference |
| Synthetic Reagent | Introduction of the C₆F₅ group via coupling with organic halides. | orgsyn.org |
| Catalyst | Decarboxylation of aromatic acids. | orgsyn.org |
| Catalyst | Rearrangement of bicyclic hydrocarbons. | orgsyn.org |
| Precursor | Synthesis of novel organocopper complexes with tailored properties. | mdpi.comchemrxiv.org |
Introduction of Pentafluorophenyl Groups
The pentafluorophenyl (C₆F₅) group is an important structural motif in various fields of chemistry due to the unique properties imparted by the five fluorine atoms on the aromatic ring. numberanalytics.comontosight.ai The high electronegativity of fluorine makes the phenyl ring electron-deficient, which in turn influences the reactivity and stability of the molecule. numberanalytics.comnumberanalytics.com Furthermore, the steric bulk of the C₆F₅ group can play a significant role in controlling the stereochemistry of reactions. numberanalytics.com
One of the key reagents for introducing the pentafluorophenyl group is pentafluorophenylcopper (C₆F₅Cu). orgsyn.org This organocopper compound is more thermally stable and soluble in organic solvents compared to its non-fluorinated counterparts. orgsyn.org It can be prepared in situ from pentafluorophenyl lithium (C₆F₅Li) or a pentafluorophenyl Grignard reagent (C₆F₅MgX) and a copper(I) halide. orgsyn.org Pentafluorophenylcopper is effective for introducing the C₆F₅ group into both aliphatic and aromatic systems. orgsyn.org For instance, it reacts with iodobenzene (B50100) to form (pentafluorophenyl)benzene and with 1-bromoadamantane (B121549) to yield 1-(pentafluorophenyl)adamantane. orgsyn.org
The introduction of the pentafluorophenyl group can also be achieved through other methods. For example, 1-pentafluorophenyl-1H-pyrrole can be synthesized from pentafluoroaniline and 2,5-dimethoxytetrahydrofuran. nih.gov The resulting compound and its derivatives are valuable precursors for creating new oligo- and polypyrrole materials with specific optoelectronic properties. nih.gov
The table below summarizes some examples of reactions involving the introduction of the pentafluorophenyl group.
| Reactant 1 | Reactant 2 | Reagent | Product | Yield (%) |
| Iodobenzene | Pentafluorophenylcopper tetramer | (Pentafluorophenyl)benzene | 79 | |
| 1-Bromoadamantane | Bis(pentafluorophenylcopper)·dioxane complex | 1-(Pentafluorophenyl)adamantane | Not specified | |
| Pentafluoroaniline | 2,5-Dimethoxytetrahydrofuran | 1-Pentafluorophenyl-1H-pyrrole | 78 |
Catalysis in Organic Transformations (e.g., Decarboxylation, Rearrangements)
Pentafluorophenyl compounds, particularly organometallic complexes, exhibit catalytic activity in various organic transformations. Pentafluorophenylcopper, for example, is an effective catalyst for the decarboxylation of aromatic acids. orgsyn.org This process involves the cleavage of a carbon-carbon bond, releasing carbon dioxide, and is a fundamental method for synthesizing organic halides from carboxylic acids. acs.org The carboxyl group can be selectively introduced onto an aromatic ring by oxidizing a corresponding methyl or alkyl group, making this a versatile route to functionalized aromatic compounds. acs.org
Beyond decarboxylation, pentafluorophenylcopper also catalyzes the rearrangement of bicyclic hydrocarbons and the decomposition of alkyldiazo compounds. orgsyn.org The catalytic utility of pentafluorophenyl compounds extends to other metals as well. For instance, tris(polyfluorophenyl)thallium compounds can be formed through the decarboxylation of the corresponding carboxylic acids. researchgate.net
The semipinacol rearrangement, a transformation that produces complex carbonyl compounds like α-quaternary carbonyls, can also be influenced by pentafluorophenyl groups. nih.gov Organophotoredox catalysis can facilitate the decarboxylative semipinacol rearrangement of β-hydroxycarboxylic acids. nih.gov This involves the oxidation of the β-hydroxycarboxylate to an α-hydroxyalkyl radical, which is then further oxidized to a carbocation that undergoes rearrangement. nih.gov
The table below provides examples of organic transformations catalyzed by pentafluorophenyl compounds.
| Transformation | Catalyst | Substrate | Product |
| Decarboxylation | Pentafluorophenylcopper | Aromatic acids | Aryl compounds |
| Rearrangement | Pentafluorophenylcopper | Bicyclic hydrocarbons | Isomerized hydrocarbons |
| Decomposition | Pentafluorophenylcopper | Alkyldiazo compounds | Alkenes and other products |
| Semipinacol Rearrangement | Organophotoredox catalyst | β-Hydroxycarboxylic acids | α-Quaternary or α-tertiary carbonyls |
Bis(pentafluorophenyl)borinic Acid as a Lewis Acid Catalyst
Bis(pentafluorophenyl)borinic acid, (C₆F₅)₂BOH, has emerged as a stable and effective Lewis acid catalyst for various organic reactions. rsc.org Unlike many highly electrophilic Lewis acids, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), which are sensitive to air and moisture, bis(pentafluorophenyl)borinic acid exhibits remarkable stability. rsc.orgresearchgate.net It can be stored under ambient conditions for extended periods, both in the solid state and in solution, making it a more practical and sustainable catalyst. rsc.orgresearchgate.netrsc.org
One of the primary applications of bis(pentafluorophenyl)borinic acid is in the hydrosilylation of carbonyls. rsc.org This reaction, which reduces aldehydes and ketones to the corresponding alcohols, can be carried out efficiently using this catalyst, even in the presence of donating solvents and under atmospheric conditions. rsc.orgrsc.org The catalyst's stability avoids the need for strictly anhydrous conditions, a significant advantage in practical organic synthesis. rsc.org
The catalytic activity of bis(pentafluorophenyl)borinic acid stems from the Lewis acidic nature of the boron atom, enhanced by the electron-withdrawing pentafluorophenyl groups. This allows it to activate carbonyl groups towards nucleophilic attack by a hydrosilane, such as poly(methylhydrosiloxane) (B7799882) (PMHS), an inexpensive and environmentally benign reducing agent. rsc.org
Research has shown that bis(pentafluorophenyl)borinic acid can be formed in situ from the hydrolysis of other borane precursors, such as 9-(bis(perfluorophenyl)boraneyl)-9H-carbazole. rsc.orgresearchgate.net Its effectiveness has been demonstrated in the reduction of various aldehydes to their corresponding alcohols under mild conditions. rsc.org
The table below summarizes the catalytic performance of bis(pentafluorophenyl)borinic acid in the hydrosilylation of aldehydes.
| Aldehyde | Silane | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| Benzaldehyde | PMHS | 1 | 1 | >99 |
| 4-Methoxybenzaldehyde | PMHS | 1 | 1 | >99 |
| 4-Chlorobenzaldehyde | PMHS | 1 | 1 | >99 |
| Cinnamaldehyde | PMHS | 1 | 2 | >99 |
Pentafluorophenyl Esters and Related Derivatives as Activated Reagents
Pentafluorophenyl (PFP) esters, with the general formula RC(O)OC₆F₅, are highly reactive derivatives of carboxylic acids that serve as valuable activated reagents in organic synthesis, particularly in peptide synthesis. wikipedia.orgsci-hub.se The electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl highly susceptible to nucleophilic attack, facilitating the formation of amide bonds under mild conditions. nih.gov
In peptide synthesis, PFP esters of amino acids are frequently used to form peptide bonds. psu.eduhighfine.com This method offers several advantages, including rapid reaction rates and the avoidance of side reactions that can occur with in situ activating agents. nih.gov The use of pre-formed PFP esters simplifies the synthetic process and can be particularly advantageous in solid-phase peptide synthesis. psu.edu Kinetic studies have shown that the coupling speed of PFP esters is significantly higher than that of other active esters like p-nitrophenyl or pentachlorophenyl esters. highfine.com
Pentafluorophenyl esters are also less prone to spontaneous hydrolysis compared to other activated esters, which is a significant benefit during conjugation reactions in aqueous or protic environments. wikipedia.org This stability, combined with their high reactivity, makes them suitable for attaching fluorophores or haptens to primary amines in biomolecules. wikipedia.org
Furthermore, the pentafluorophenyl group can act as an activating group for other transformations. For example, the acidity of the α-hydrogen of a PFP ester is significantly increased, allowing for regioselective H/D exchange to synthesize α-deuterated carboxylic acid derivatives. nottingham.edu.cnresearchgate.net
Various reagents have been developed for the one-pot protection of the amino group and activation of the carboxylic acid group of amino acids as PFP esters. sci-hub.senih.govnih.gov For instance, propargyl pentafluorophenyl carbonate (PocOPfp) can be used to simultaneously protect the amino group as a propargyloxycarbonyl (Poc) derivative and activate the carboxyl group as a PFP ester in good to excellent yields. nih.gov
The table below lists some common pentafluorophenyl derivatives used as activated reagents.
| Compound Name | Abbreviation | Application |
| Pentafluorophenyl trifluoroacetate | PFP-O-TFA | Simultaneous protection and activation of amino acids |
| Propargyl pentafluorophenyl carbonate | PocOPfp | Simultaneous protection and activation of amino acids |
| Pentafluorophenyl diphenylphosphinate | FDPP | Peptide synthesis coupling reagent |
| Fmoc-amino acid pentafluorophenyl esters | Fmoc-AA-OPfp | Solid-phase peptide synthesis |
An exploration of emerging research and future prospects for pentafluorophenyl ether and its derivatives reveals a dynamic and expanding field of chemical science. This article delves into the forefront of research, examining advanced mechanistic studies, the development of innovative catalytic systems, and the push towards sustainable synthesis. Furthermore, it highlights the integration of this compound scaffolds into advanced materials and explores the broad interdisciplinary applications of this unique chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
